molecular formula C21H28ClP B14423343 Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- CAS No. 81176-00-3

Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)-

Cat. No.: B14423343
CAS No.: 81176-00-3
M. Wt: 346.9 g/mol
InChI Key: JCVDBNKZVFUYJV-UHFFFAOYSA-N
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Description

Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- is a chemical compound with the molecular formula C21H28ClP. It is a type of phosphorane, which are compounds containing a phosphorus atom bonded to four substituents, one of which is a double bond. This compound is known for its unique structure and reactivity, making it of interest in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents, which are organomagnesium compounds. This reaction is carried out under an inert atmosphere to prevent the oxidation of the reagents and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes .

Scientific Research Applications

Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- involves its ability to form ylides, which are compounds with opposite charges on adjacent atoms. These ylides can react with aldehydes and ketones to form alkenes through the Wittig reaction. The phosphorus atom in the compound plays a crucial role in stabilizing the carbanion intermediate, facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another phosphorane used in the Wittig reaction.

    Dimethylphenylphosphine: A phosphine with similar reactivity but different substituents.

    Di-tert-butylphosphine: A phosphine with bulky tert-butyl groups.

Uniqueness

Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- is unique due to its specific substituents, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

81176-00-3

Molecular Formula

C21H28ClP

Molecular Weight

346.9 g/mol

IUPAC Name

benzhydrylidene-ditert-butyl-chloro-λ5-phosphane

InChI

InChI=1S/C21H28ClP/c1-20(2,3)23(22,21(4,5)6)19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3

InChI Key

JCVDBNKZVFUYJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=C(C1=CC=CC=C1)C2=CC=CC=C2)(C(C)(C)C)Cl

Origin of Product

United States

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